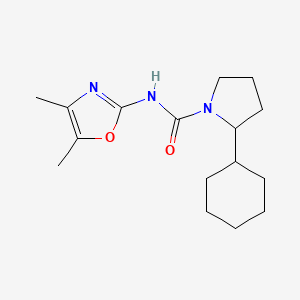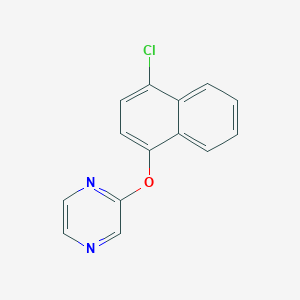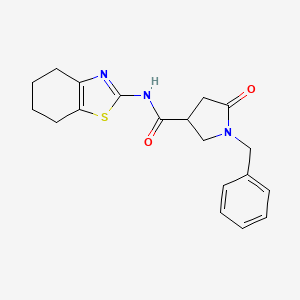
4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. In
Scientific Research Applications
4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide has been studied for its potential applications in various fields. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been investigated for its potential application in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in the growth of cancer cells. It also inhibits the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory activity. Furthermore, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models of inflammation. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide in lab experiments is its potential for use in cancer research. It has been shown to selectively inhibit the growth of cancer cells, making it a promising candidate for further investigation. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can cause liver toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its efficacy in different types of cancer and its potential for use in combination with other cancer treatments. Another direction is to investigate its potential as a treatment for Alzheimer's disease. Studies could focus on its ability to improve cognitive function in animal models and its potential for use in human trials. Furthermore, research could be conducted to investigate the potential side effects of this compound and ways to mitigate them.
Synthesis Methods
The synthesis of 4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide has been reported using different methods. One of the methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(2-pyridinyl) ethylamine in the presence of thionyl chloride and triethylamine. The resulting compound is then treated with sodium sulfite to obtain the desired product. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-(2-pyridinyl) ethylamine in the presence of sodium hydride and dimethylformamide. The product is then treated with sulfamic acid to obtain the desired compound.
properties
IUPAC Name |
4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-12-5-4-10(9-13(12)22(16,20)21)14(19)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFVKCPGKIRCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(2-pyridin-2-ylethyl)-3-sulfamoylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535461.png)
![2-(2,3-dihydroindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide](/img/structure/B7535468.png)
![N'-(5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-yl)-1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B7535473.png)




![2,6-difluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7535516.png)

![5-chloro-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535554.png)
![2-(carbamoylamino)-N-[1-[3-(2-oxopyrrolidin-1-yl)phenyl]ethyl]propanamide](/img/structure/B7535560.png)
![5-methyl-N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7535563.png)

![3-[4-[1-[[4-(Trifluoromethyl)pyrimidin-2-yl]amino]ethyl]phenyl]-1,3-oxazolidin-2-one](/img/structure/B7535584.png)